REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[OH-].[Ca+2:7].[OH-].[O-2].[Ca+2]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Ca+2:7].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:1.2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
10.81 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A non-dusty product without lumps was formed
|
Name
|
Calcium Propionate
|
Type
|
|
Smiles
|
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |